AST-1306

Vue d'ensemble

Description

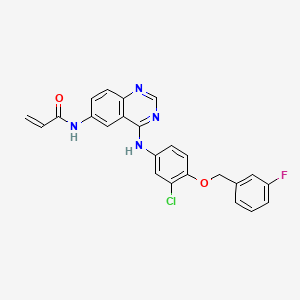

Allitinib est un nouvel inhibiteur sélectif irréversible du récepteur du facteur de croissance épidermique (EGFR) 1 et du récepteur épidermique humain 2 (ErbB2). Il est actuellement en essais cliniques en Chine pour le traitement des tumeurs solides. Allitinib est un analogue structural du lapatinib mais possède une chaîne latérale acrylamide .

Méthodes De Préparation

Allitinib est synthétisé par une série de réactions chimiques impliquant la formation d'une chaîne latérale acrylamide. La voie de synthèse comprend les étapes suivantes :

Formation du noyau quinazoline : Cela implique la réaction de la 2-chloro-4-nitroaniline avec la formamide pour former le noyau quinazoline.

Introduction de la chaîne latérale acrylamide : La chaîne latérale acrylamide est introduite par réaction avec le chlorure d'acryloyle.

Assemblage final : La dernière étape implique le couplage du noyau quinazoline avec la chaîne latérale acrylamide pour former l'allitinib.

Les méthodes de production industrielle font appel à la chromatographie liquide haute performance et à la spectrométrie de masse pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Allitinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Allitinib peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites dihydrodiols.

Substitution : Des réactions de substitution peuvent se produire au niveau de la chaîne latérale acrylamide.

Hydrolyse : L'hydrolyse des amides est une réaction courante qu'allitinib subit.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les enzymes du cytochrome P450, l'hydrolase des époxydes et la glutathion-S-transférase . Les principaux produits formés à partir de ces réactions comprennent les métabolites de l'hydrolyse des amides (M6) et l'allitinib 27,28-dihydrodiol (M10) .

4. Applications de la recherche scientifique

Allitinib a plusieurs applications de recherche scientifique, notamment :

Chimie : Allitinib est utilisé comme composé modèle pour étudier le métabolisme et la pharmacocinétique des inhibiteurs irréversibles de l'EGFR.

Biologie : Allitinib est utilisé pour étudier le rôle de l'EGFR et d'ErbB2 dans la signalisation cellulaire et la progression du cancer.

Médecine : Allitinib est étudié comme traitement potentiel pour divers types de tumeurs solides, notamment le cancer du poumon et le cancer du sein.

Industrie : Allitinib est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte de médicaments

5. Mécanisme d'action

Allitinib exerce ses effets en inhibant irréversiblement l'activité de l'EGFR et d'ErbB2. Il se lie au site de liaison de l'ATP de ces récepteurs, empêchant leur activation et la signalisation en aval qui en découle. Cette inhibition entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Allitinib has several scientific research applications, including:

Chemistry: Allitinib is used as a model compound to study the metabolism and pharmacokinetics of irreversible EGFR inhibitors.

Biology: Allitinib is used to study the role of EGFR and ErbB2 in cell signaling and cancer progression.

Medicine: Allitinib is being investigated as a potential treatment for various types of solid tumors, including lung cancer and breast cancer.

Industry: Allitinib is used in the development of new cancer therapies and as a reference compound in drug discovery

Mécanisme D'action

Allitinib exerts its effects by irreversibly inhibiting the activity of EGFR and ErbB2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Allitinib est similaire aux autres inhibiteurs de l'EGFR tels que le lapatinib et l'afatinib. Il possède des caractéristiques uniques qui le distinguent de ces composés :

Des composés similaires comprennent le lapatinib, l'afatinib et d'autres inhibiteurs de l'EGFR .

Activité Biologique

AST-1306, also known as Allitinib, is a novel irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) kinases. This compound has garnered attention for its potential in treating various cancers, particularly those exhibiting resistance to conventional reversible inhibitors. This article delves into the biological activity of this compound, presenting data from in vitro and in vivo studies, highlighting its mechanisms of action, and summarizing significant findings from recent research.

This compound functions as an irreversible inhibitor by covalently binding to specific cysteine residues in the catalytic domains of EGFR and ErbB2. This binding inhibits their tyrosine kinase activities, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation.

Key Binding Sites

- EGFR : Cys797

- ErbB2 : Cys805

These interactions are essential for the compound's efficacy against both wild-type and mutant forms of EGFR, including the T790M/L858R double mutant, which is commonly associated with resistance to reversible inhibitors .

In Vitro Studies

This compound has demonstrated potent inhibitory effects on a variety of cancer cell lines. The following table summarizes its IC50 values against different targets:

| Target | IC50 (nM) |

|---|---|

| Wild-type EGFR | 0.5 |

| ErbB2 | 3 |

| EGFR T790M/L858R | 12 |

The compound exhibits over 3000-fold selectivity for ErbB family kinases compared to other kinase families .

In Vivo Studies

In xenograft models, this compound has shown significant tumor growth inhibition, particularly in ErbB2-overexpressing tumors. A single dose resulted in rapid and sustained inhibition of both EGFR and ErbB2 within 24 hours. The following table outlines the observed effects in various models:

| Model | Tumor Type | Growth Inhibition |

|---|---|---|

| SK-OV-3 Xenograft | Ovarian Cancer | Significant |

| FVB-2/N(neu) Transgenic Mice | Breast Cancer | Significant |

| EGFR-overexpressing Tumor Xenograft | Varied | Weak |

In these studies, this compound was notably more effective against tumors that overexpressed ErbB2 compared to those that primarily expressed EGFR .

Case Study 1: Ovarian Cancer Model

In a study involving SK-OV-3 cells (ovarian cancer), treatment with this compound led to a significant decrease in cell viability, demonstrating its potential as a therapeutic agent in ErbB2-positive ovarian cancers. The mechanism was linked to the inhibition of downstream signaling pathways that promote cell survival and proliferation .

Case Study 2: Lung Cancer with EGFR Mutation

In another investigation focusing on lung cancer cells harboring the EGFR T790M mutation, this compound exhibited substantial growth inhibition compared to traditional therapies such as lapatinib. This highlights its potential role in overcoming resistance seen with reversible inhibitors .

Propriétés

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZGYPSXNDCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647124 | |

| Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897383-62-9 | |

| Record name | Allitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897383629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX0M5RO7CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.